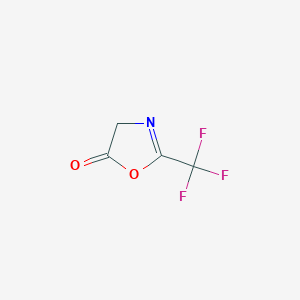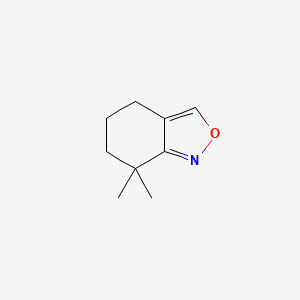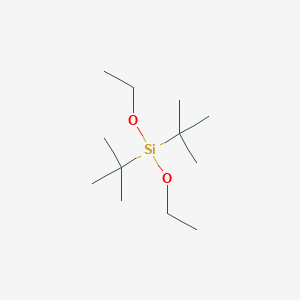
2-methyl-3-(4-nitrophenyl)-1H-indole
Vue d'ensemble
Description
The compound “2-methyl-3-(4-nitrophenyl)-1H-indole” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The presence of the nitro group (NO2) and the methyl group (CH3) at positions 3 and 2 respectively, could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, indole compounds are often synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a fused benzene and pyrrole ring (forming the indole structure), with a nitro group attached to the benzene ring at the 3-position and a methyl group attached at the 2-position .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The presence of the nitro and methyl groups could potentially influence the reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, indoles are relatively stable compounds that are often solid at room temperature .Applications De Recherche Scientifique
Structural and Vibrational Analysis
- The compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, a derivative of 2-methyl-3-(4-nitrophenyl)-1H-indole, has been synthesized and characterized using various techniques like XRD, FTIR, FT-Raman, and NMR spectroscopy. This research highlights the compound's structural and vibrational properties, contributing to the understanding of its physical characteristics (Bhat, Dar, Ahmad, & Khan, 2017).
Functionalization of δ-Carboline Derivatives
- Research on the transformation of δ-carboline derivatives, closely related to this compound, has shown potential in the synthesis of various pyrido[3,2-b]indole derivatives. These findings have implications for the development of novel compounds with potential pharmaceutical applications (Ryabova et al., 2001).
Antimicrobial and Antifungal Properties
- A study on diorganosilicon(IV) complexes of indole-2,3-dione derivatives, which include compounds similar to this compound, reveals significant antimicrobial and antifungal properties. This research underscores the potential of these compounds in developing new eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).
Reactions with Nitrogen Dioxide
- The reaction of indoles, including derivatives of this compound, with nitrogen dioxide and nitrous acid, has been investigated. This study provides insight into the chemical behavior of these compounds, leading to various nitro indoles and nitroso indoles, relevant in synthetic chemistry (Astolfi et al., 2006).
Synthesis of Indole-2-carboxylic Acid
- Research on the synthesis of indole-2-carboxylic acid, which is structurally related to this compound, has been conducted, highlighting a practical approach with environmental considerations. This work contributes to the efficient production of a key intermediate in pharmaceutical synthesis (Jiang et al., 2017).
Corrosion Inhibition
- Bis(indolyl) methanes, including derivatives of this compound, have been studied for their corrosion inhibition properties. This research is significant in the context of developing green corrosion inhibitors for industrial applications (Verma, Singh, & Quraishi, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-3-(4-nitrophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-15(13-4-2-3-5-14(13)16-10)11-6-8-12(9-7-11)17(18)19/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSDLORCCBEUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647758 | |
| Record name | 2-Methyl-3-(4-nitrophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2013-84-5 | |
| Record name | 2-Methyl-3-(4-nitrophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



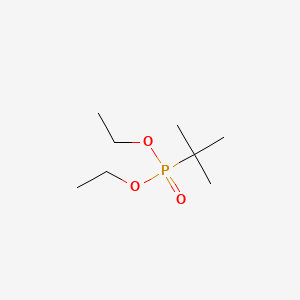
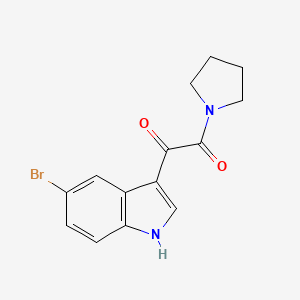
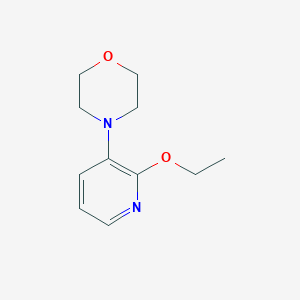
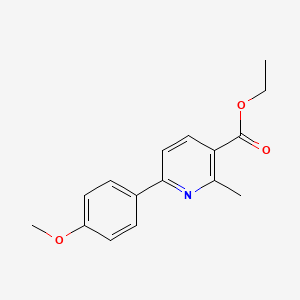

![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)
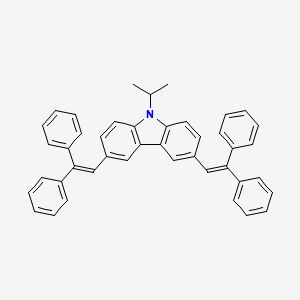
![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)

